Desmethyl amlodipine is a pharmacologically active compound derived from amlodipine, a calcium channel blocker widely used in the treatment of hypertension and angina. Desmethyl amlodipine is characterized by the absence of a methyl group on the nitrogen atom of the dihydropyridine ring, which alters its pharmacokinetic and pharmacodynamic properties compared to its parent compound. This compound is of significant interest due to its potential therapeutic effects and implications in drug metabolism studies.
Desmethyl amlodipine can be obtained through metabolic processes involving amlodipine or synthesized through specific chemical reactions. Its significance in pharmacology lies in its role as a metabolite of amlodipine, providing insights into the drug's metabolism and efficacy.
Desmethyl amlodipine falls under the category of dihydropyridine derivatives and is classified as a calcium channel blocker. It is recognized for its role in cardiovascular pharmacotherapy, particularly in managing blood pressure.
The synthesis of desmethyl amlodipine can be achieved through various methods, primarily involving the demethylation of amlodipine. A notable approach includes the use of chemical reagents that facilitate the removal of the methyl group from the nitrogen atom.
One method involves using strong acids or bases to promote the cleavage of the carbon-nitrogen bond associated with the methyl group. The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity. For instance, employing an alkaline medium can enhance reaction rates and selectivity.
Desmethyl amlodipine has a molecular formula of and features a modified dihydropyridine structure compared to amlodipine. The absence of the methyl group on the nitrogen alters its spatial configuration, impacting its interaction with calcium channels.
The compound's molecular weight is approximately 363.84 g/mol. The structural formula can be represented as follows:
This alteration in structure contributes to differences in solubility and bioavailability compared to its parent compound.
Desmethyl amlodipine undergoes various chemical reactions typical for dihydropyridine derivatives, including oxidation, reduction, and hydrolysis. These reactions can lead to further metabolites or degradation products that may exhibit different pharmacological activities.
For instance, desmethyl amlodipine can react with electrophiles due to its nucleophilic nitrogen, leading to N-alkylation or acylation reactions. The stability of desmethyl amlodipine under physiological conditions is also an area of interest, particularly regarding its degradation pathways.
Desmethyl amlodipine exerts its pharmacological effects primarily through inhibition of calcium influx into vascular smooth muscle and cardiac cells. This action results in vasodilation and reduced myocardial oxygen demand.
The compound's mechanism involves binding to L-type calcium channels, effectively blocking calcium entry during depolarization. This blockade leads to decreased vascular resistance and lower blood pressure, similar to that observed with amlodipine but potentially with varied potency.
Desmethyl amlodipine is typically presented as a white to off-white powder with moderate solubility in water. Its melting point ranges around 150-160 °C, indicating stability under standard storage conditions.
The compound exhibits basicity due to the presence of a nitrogen atom in its structure. Its pKa values suggest that it remains predominantly ionized at physiological pH levels, influencing its absorption and distribution characteristics.
Desmethyl amlodipine serves as an important compound in pharmacokinetic studies, particularly in understanding drug metabolism and enantioselectivity. Its role as a metabolite provides insights into the therapeutic window and safety profile of amlodipine-based therapies.
Additionally, desmethyl amlodipine may be investigated for potential therapeutic applications in cardiovascular diseases due to its calcium channel blocking properties. Research into its efficacy compared to other calcium channel blockers continues to be an area of active investigation.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4